2-环丙基-1-苯基丙烷-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

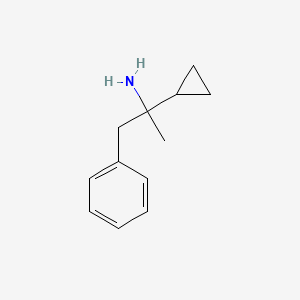

2-Cyclopropyl-1-phenylpropan-2-amine is an organic compound with the molecular weight of 175.27 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 2-Cyclopropyl-1-phenylpropan-2-amine and similar compounds can be achieved through transaminase-mediated reactions . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis

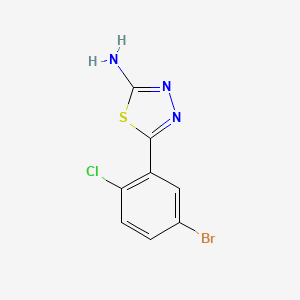

The IUPAC name for this compound is 2-cyclopropyl-1-phenyl-2-propanamine . The InChI code is 1S/C12H17N/c1-12(13,11-7-8-11)9-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3 .Physical And Chemical Properties Analysis

2-Cyclopropyl-1-phenylpropan-2-amine is a liquid at room temperature .科学研究应用

路易斯酸催化的环丙烷开环

涉及环丙基胺(如 2-环丙基-1-苯基丙烷-2-胺)的科学研究中的一项显着应用是路易斯酸催化的环丙烷开环。该方法应用于血清素/去甲肾上腺素再摄取抑制剂的对映选择性合成中,证明了其在药物化学领域的重要性 (Lifchits & Charette, 2008)。

环丙基胺的合成

另一项研究应用包括使用一个突出了铝卡宾效率的过程,从烯胺和三甲基甲硅烷基烯醇醚合成环丙基胺。该方法为传统的环丙烷化试剂提供了一种替代方案,表明了其在合成化学中的潜在用途 (Kadikova et al., 2015)。

铜催化的 Chan-Lam 环丙烷化

铜催化的 Chan-Lam 环丙烷化是一种用于创建含环丙烷-杂原子键合的小分子的方法,这在药物化学中至关重要。该技术很方便,并且允许合成带有不同官能团的环丙基胺衍生物 (Derosa et al., 2018)。

生物催化合成途径

已经探索了生物催化途径来合成环丙基胺,特别是对于药物中的关键构件,例如抗血栓剂替格瑞洛。这些途径利用各种生物催化剂,如酮还原酶、酰胺酶或脂肪酶,突出了生物催化在药物化学中的作用 (Hugentobler et al., 2016)。

作用机制

While the specific mechanism of action for 2-Cyclopropyl-1-phenylpropan-2-amine is not mentioned in the search results, it’s worth noting that cyclopropylamine, a related compound, inactivates cytochrome P450 enzymes by a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme .

安全和危害

This compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

属性

IUPAC Name |

2-cyclopropyl-1-phenylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(13,11-7-8-11)9-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLISMAOJRFEJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C2CC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,8-dibromo-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2464793.png)

![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2464795.png)

![1-[1-(3-Chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2464798.png)

![4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B2464802.png)

![1-Methyl-4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]phthalazine](/img/structure/B2464805.png)

![N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2464807.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2464810.png)

![4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2464813.png)

![Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2464814.png)